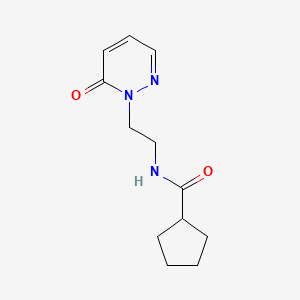

![molecular formula C21H26ClN3O B6579555 2-(4-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide CAS No. 1049473-53-1](/img/structure/B6579555.png)

2-(4-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about the class of compounds it belongs to and its relevance or use in certain fields .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactivity of the compound and predicting its behavior in different chemical reactions .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotation .Mecanismo De Acción

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Mode of Action

The compound interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition is a mixed-type, involving both competitive and non-competitive mechanisms . In competitive inhibition, the compound competes with acetylcholine for the active site of AChE, while in non-competitive inhibition, it binds to a site other than the active site, altering the enzyme’s conformation and reducing its activity .

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway, which plays a crucial role in memory and cognition. By preventing the breakdown of acetylcholine, this compound enhances cholinergic transmission, potentially improving cognitive function. This makes it a potential candidate for the treatment of Alzheimer’s disease .

Result of Action

The molecular effect of this compound’s action is the increased concentration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic transmission . On a cellular level, this can result in improved neuronal communication, potentially ameliorating cognitive deficits associated with conditions like Alzheimer’s disease .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3O/c22-19-9-7-18(8-10-19)17-21(26)23-11-4-12-24-13-15-25(16-14-24)20-5-2-1-3-6-20/h1-3,5-10H,4,11-17H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJRYFWXWIZSGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCNC(=O)CC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]thiophene-2-carboxamide](/img/structure/B6579475.png)

![5-bromo-N-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]furan-2-carboxamide](/img/structure/B6579477.png)

![1-(3-fluoro-4-methylphenyl)-3-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]urea](/img/structure/B6579484.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide](/img/structure/B6579494.png)

![1-methyl-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6579511.png)

![1-[(3-fluorophenyl)methyl]-6-oxo-N-[(pyridin-3-yl)methyl]-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6579521.png)

![N-[6-(methylsulfanyl)pyridazin-3-yl]-2-phenylacetamide](/img/structure/B6579529.png)

![4-[(6-acetamidopyridazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B6579531.png)

![4-fluoro-N-{6-[(3-{[(pyridin-2-yl)methyl]carbamoyl}propyl)sulfanyl]pyridazin-3-yl}benzamide](/img/structure/B6579536.png)

![N-(3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}propyl)propanamide](/img/structure/B6579541.png)

![N-[(2Z)-3-(2-ethoxyethyl)-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)acetamide](/img/structure/B6579546.png)

![7-butyl-N-(3-fluoro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B6579547.png)

![N-[3-(4-phenylpiperazin-1-yl)propyl]-3-(trifluoromethyl)benzamide](/img/structure/B6579563.png)